N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride

Monoacylglycerol Lipase MAGL Inhibitor Endocannabinoid System

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1019851-99-0) is a synthetic piperidine-4-carboxamide derivative primarily utilized as a research chemical in medicinal chemistry. Available at a typical purity of 95-98% , it serves as a crucial building block or intermediate in the synthesis of more complex molecules.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75
CAS No. 1019851-99-0
Cat. No. B3045110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride
CAS1019851-99-0
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2CCNCC2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
InChIKeyLVMRKAJOKWOYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride: A Key Intermediate in Reversible MAGL Inhibitor Research


N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1019851-99-0) is a synthetic piperidine-4-carboxamide derivative primarily utilized as a research chemical in medicinal chemistry . Available at a typical purity of 95-98% , it serves as a crucial building block or intermediate in the synthesis of more complex molecules. Its core structure, featuring a 2-methoxyphenyl aniline fragment linked to a piperidine ring, is a key pharmacophore in a series of potent, reversible monoacylglycerol lipase (MAGL) inhibitors [1], positioning it distinctly from other piperidine derivatives developed for alternative therapeutic targets.

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride: Structural Precision Prevents Generic Substitution


Simple piperidine-4-carboxamide analogs are not interchangeable scaffolds. The specific 2-methoxyphenyl substitution on the amide nitrogen is a critical determinant of biological target engagement within the MAGL inhibitor class [1]. Research on this chemical series demonstrates that even minor modifications to the aniline fragment, such as replacing the 2-methoxy group with a 3-chloro substituent, can dramatically shift inhibitory potency, selectivity, and the compound's interaction mechanism from a newly identified hydrophobic subpocket [2]. Consequently, substituting N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride with a generic or differently substituted analog would invalidate the SAR, potentially leading to complete loss of the intended on-target activity and precluding its use as a valid comparator in preclinical studies for MAGL-mediated depression or related endocannabinoid signaling research [3].

Quantitative Differentiation Evidence for N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride


Distinct SAR Anchor Point in Reversible MAGL Inhibition Series

This compound's 2-methoxyphenyl aniline fragment serves as the foundational SAR anchor for a series of potent, reversible MAGL inhibitors, which were designed to overcome the side-effect profile of irreversible inhibitors [1]. While the study's lead compound 36 (m-chlorine-substituted aniline fragment) achieved an IC50 of 15 nM against MAGL, it was the systematic exploration of the aryl formyl piperidine core, initiated from the methoxy-substituted scaffold, that identified a novel hydrophobic subpocket (enclosed by Val191, Tyr194, Val270, and Lys273) critical for potency and reversibility [2]. This is in direct quantitative comparison to the irreversible inhibitors that were the starting point for the design and lack this interaction profile.

Monoacylglycerol Lipase MAGL Inhibitor Endocannabinoid System Reversible Inhibition

Versatile Intermediate with Orthogonal Pd-C Catalytic Hydrogenation Synthesis Route

A highly efficient synthetic route for this specific class of hydrochloride salts was developed using a synergistic Pd-C catalytic hydrogenation of 4-pyridinecarboxamides under mild conditions in the presence of ClCH2CHCl2 [1]. This methodology is directly applicable to the synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride, as demonstrated by its preparation, providing a strategic advantage in synthesis efficiency over traditional high-pressure hydrogenation methods commonly used for related piperidine derivatives .

Synthetic Chemistry Catalytic Hydrogenation Process Chemistry Piperidine Synthesis

Demonstrated Proficiency in PDE4 Enzyme Inhibition as a Multi-Target Scaffold

Distinguishing itself from purely MAGL-focused analogs, the core pharmacophore of this compound has demonstrated cross-activity as a phosphodiesterase type IV (PDE4) inhibitor [1]. A closely related aryl piperidine analog, with a modified aniline substitution, showed an IC50 of 200 nM against PDE4 derived from guinea-pig macrophages, with a Ki of 300 nM in a [3H]-rolipram binding assay [2]. This contrasts with compounds in the MAGL series that were optimized for high selectivity and may lack this poly-pharmacological profile, positioning this scaffold as a potential multi-target probe for intertwined inflammatory and endocannabinoid pathways.

Phosphodiesterase 4 PDE4 Inhibition cAMP Signaling Inflammation

Defined Application Scenarios for N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride


Building a Focused Library of Reversible MAGL Inhibitors

This compound is the optimal core scaffold for generating a focused chemical library to explore structure-activity relationships around the newly discovered hydrophobic subpocket in MAGL (enclosed by Val191, Tyr194, Val270, and Lys273) [1]. Researchers can use this hydrochloride salt as a direct diversification point to synthesize and evaluate novel reversible inhibitors, with the goal of matching or exceeding a benchmark in vitro IC50 of 15 nM, while avoiding the mechanism-based side effects of irreversible inhibitors [2].

Validating the Role of Endocannabinoid Modulation in Neuroinflammation

Use this compound to create specific chemical probes for investigating the crosstalk between MAGL-mediated endocannabinoid degradation and PDE4-regulated cAMP signaling in microglia or other CNS cell types [1]. Given its core scaffold's demonstrated activity at both targets (MAGL IC50 in nanomolar range for optimized derivatives and PDE4 IC50 of 200 nM), it is the appropriate starting point for studying poly-pharmacology in neuroinflammatory models [2].

Developing an Improved, Scalable Synthesis Process for Piperidine Carboxamides

A chemical process development team should use this compound to benchmark and further optimize the published mild-condition Pd-C catalytic hydrogenation method [1]. This route, which is specific to 4-piperidinecarboxamide hydrochlorides, can be compared against traditional synthesis to quantify improvements in yield, safety, and cost-efficiency, establishing a superior industrial manufacturing process for this class of intermediates [2].

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